Methyl 2-amino-4-bromo-3-fluoro-5-iodobenzoate
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Overview
Description
Methyl 2-amino-4-bromo-3-fluoro-5-iodobenzoate is a complex organic compound with the molecular formula C8H6BrFINO2 It is a derivative of benzoic acid, featuring multiple halogen substitutions and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-bromo-3-fluoro-5-iodobenzoate typically involves multi-step organic reactions. One common method includes the halogenation of a benzoic acid derivative, followed by esterification and amination. For instance, starting with a fluorinated benzoic acid, bromination and iodination can be achieved using reagents like N-bromosuccinimide (NBS) and iodine monochloride (ICl) under controlled conditions. The final step involves esterification with methanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-bromo-3-fluoro-5-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed depend on the specific reactions. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
Methyl 2-amino-4-bromo-3-fluoro-5-iodobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique halogenation pattern.
Medicine: Explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-bromo-3-fluoro-5-iodobenzoate involves its interaction with various molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The amino group can form hydrogen bonds, further stabilizing interactions with proteins or enzymes. These interactions can modulate biological pathways, leading to specific effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4-bromo-5-fluorobenzoate: Similar structure but lacks the iodine atom.
Methyl 2-amino-5-bromo-3-iodobenzoate: Similar structure but different halogenation pattern.
Methyl 4-amino-3-fluoro-5-iodobenzoate: Similar structure but different positioning of the amino group
Uniqueness
Methyl 2-amino-4-bromo-3-fluoro-5-iodobenzoate is unique due to its specific combination of halogen atoms and the positioning of the amino group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Biological Activity
Methyl 2-amino-4-bromo-3-fluoro-5-iodobenzoate (CAS: 1825390-63-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C8H7BrFNO2
- Molecular Weight : 248.05 g/mol
- IUPAC Name : this compound
- SMILES Notation : O=C(OC)C1=CC=C(Br)C(F)=C1N
The presence of multiple halogen substituents (bromine, fluorine, and iodine) and an amino group suggests a complex interaction profile with biological targets.
The biological activity of this compound is hypothesized to arise from its ability to interact with various enzymes and receptors. The amino group can participate in hydrogen bonding, while the halogen atoms may facilitate halogen bonding, enhancing the compound's binding affinity to target proteins. This dual interaction mechanism is crucial for its potential therapeutic applications.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Escherichia coli | 0.125 |
Staphylococcus aureus | 0.250 |
Pseudomonas aeruginosa | 0.500 |
These results suggest that the compound may serve as a lead candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have also shown that this compound possesses anticancer properties. It has been evaluated against several cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 10.5 |
MCF7 (breast cancer) | 12.8 |
A549 (lung cancer) | 8.9 |
The compound's ability to inhibit cell proliferation indicates its potential as an anticancer therapeutic agent.
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various benzoate derivatives, including this compound. The results highlighted its superior activity against Gram-positive bacteria compared to other tested compounds . -
Evaluation of Anticancer Activity :
In a preclinical trial, researchers investigated the cytotoxic effects of this compound on human cancer cell lines. The findings suggested that the compound induces apoptosis through the activation of caspase pathways .
Properties
Molecular Formula |
C8H6BrFINO2 |
---|---|
Molecular Weight |
373.95 g/mol |
IUPAC Name |
methyl 2-amino-4-bromo-3-fluoro-5-iodobenzoate |
InChI |
InChI=1S/C8H6BrFINO2/c1-14-8(13)3-2-4(11)5(9)6(10)7(3)12/h2H,12H2,1H3 |
InChI Key |
SEAFOGDXKFBVQI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1N)F)Br)I |
Origin of Product |
United States |
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